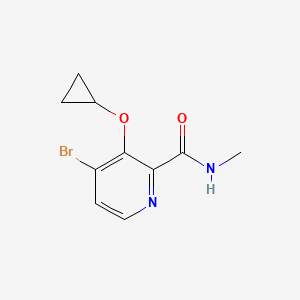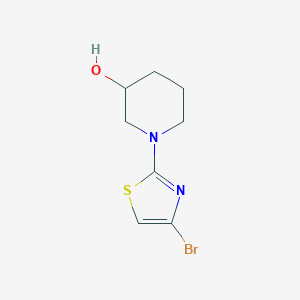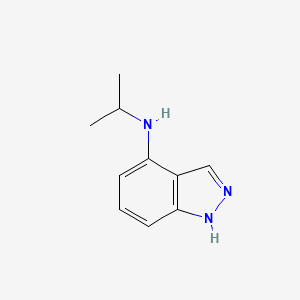
Indazol-4-amine, N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazol-4-amine, N-(1-methylethyl)- is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is characterized by a bicyclic structure comprising a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indazole derivatives, including Indazol-4-amine, N-(1-methylethyl)-, often involves transition metal-catalyzed reactions, reductive cyclization, and C-H activation. For instance, a common method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Another approach involves the Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones .
Industrial Production Methods: Industrial production of indazole derivatives typically employs scalable synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed reactions are favored due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: Indazol-4-amine, N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of different substituents on the indazole ring.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide.
Reduction: Employs reducing agents such as sodium borohydride.
Substitution: Involves reagents like halogens and alkylating agents under specific conditions.
Major Products: The reactions yield a variety of products, including substituted indazoles with potential pharmacological activities .
Scientific Research Applications
Indazol-4-amine, N-(1-methylethyl)- has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. It often inhibits kinase activity, leading to the modulation of signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
- 1H-Indazole
- 2H-Indazole
- 3-Amino-1H-indazole-1-carboxamide
Comparison: Indazol-4-amine, N-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other indazole derivatives, it exhibits enhanced selectivity and potency in inhibiting certain enzymes .
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-propan-2-yl-1H-indazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-7(2)12-9-4-3-5-10-8(9)6-11-13-10/h3-7,12H,1-2H3,(H,11,13) |
InChI Key |
VBYKTKTXQXNGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC2=C1C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



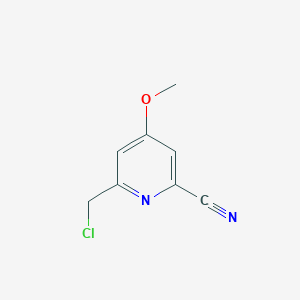
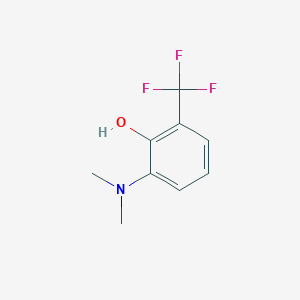

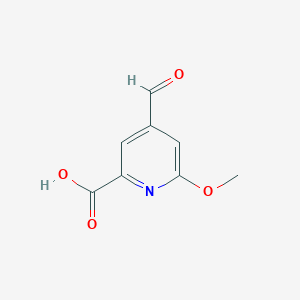

![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)
